6-(Oxolan-3-yl)pyridin-2-amine
Description
Significance of Pyridine (B92270) Derivatives in Medicinal Chemistry and Chemical Biology
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of medicinal chemistry. researchgate.netsciencepublishinggroup.com Its unique properties, including weak basicity, water solubility, chemical stability, and the ability to form hydrogen bonds, make it a "privileged scaffold" in drug design. jchemrev.com Pyridine derivatives are integral to a vast number of natural products, such as vitamins and alkaloids, and are found in numerous FDA-approved drugs. researchgate.net The versatility of the pyridine nucleus allows it to serve as a framework for compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and analgesic properties. researchgate.netnih.govtandfonline.com Researchers continually design new analogues based on pyridine templates to investigate their mechanisms of action and discover novel therapeutic leads. jchemrev.com
Role of Substituted Aminopyridines as Bioactive Motifs
Aminopyridines, which are pyridine derivatives featuring an amino group, are a particularly important class of compounds in medicinal and synthetic chemistry. rsc.orgresearchgate.net The introduction of an amino group can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, aqueous solubility, and hydrogen bonding capacity. researchgate.net 2-Aminopyridine (B139424) is a frequently used building block in the synthesis of biologically active molecules and is a key structural component in many compounds of medicinal importance. rsc.orgresearchgate.netmorressier.com These motifs can interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. rsc.org For instance, aminopyridine derivatives have been investigated for their potential as antibacterial agents, kinase inhibitors, and modulators of various biological pathways. rsc.orgresearchgate.net
Overview of Oxolane (Tetrahydrofuran) Moiety in Biologically Active Compounds
The oxolane ring, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. wikipedia.org While widely used as a versatile, polar aprotic solvent in chemical reactions, the THF moiety is also a recurring structural motif in a multitude of natural products and biologically active compounds. wikipedia.orgresearchgate.net Its incorporation into a molecule can influence properties such as solubility and metabolic stability. researchgate.net The substituted THF core is a feature in many medicinally relevant compounds, which has spurred significant interest in developing synthetic methods to access these structures. researchgate.net The presence of the THF ring can be found in compounds investigated for a range of therapeutic applications. smolecule.comevitachem.com
Contextualizing 6-(Oxolan-3-yl)pyridin-2-amine within Privileged Heterocyclic Systems
This structural combination is of interest in the design of more complex molecules, particularly in the field of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.govunipv.it The 2-aminopyridine scaffold is a well-established core for many kinase inhibitors, and the addition of substituents like the oxolane ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. For example, similar structures incorporating substituted pyridines and THF-like moieties have been explored as components of potent and selective inhibitors for targets like the A2A receptor and various kinases. hsppharma.com The synthesis of such compounds often involves multi-step sequences where building blocks like this compound can be crucial. acs.org
Table 1: Physicochemical Properties of this compound This table is generated based on available data for the specified compound and related structures.
| Property | Value | Source |
| Molecular Formula | C9H12N2O | nih.gov |
| IUPAC Name | This compound | |
| CAS Number | 1269300-33-3 |
Table 2: Examples of Drug Scaffolds and Their Biological Relevance
| Scaffold | Example Compound Class | Biological Relevance |
| Pyridine | Piroxicam | Anti-inflammatory jchemrev.com |
| Isoniazid | Antitubercular jchemrev.com | |
| Aminopyridine | 4-Aminopyridine | Potassium channel blocker rsc.org |
| Various Derivatives | Antibacterial, Kinase Inhibition rsc.orgresearchgate.net | |
| Oxolane (THF) | Ribostamycin | Antibiotic drugbank.com |
| Various Natural Products | Diverse Bioactivities researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-(oxolan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2,(H2,10,11) |
InChI Key |
BPUQUJYWUWFZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Constructing the Pyridin-2-amine Core
The pyridin-2-amine scaffold is a fundamental building block in organic synthesis. A variety of methods have been developed for its construction, ranging from classical name reactions to modern transition metal-catalyzed processes.
Traditional Synthetic Routes to 2-Aminopyridines
One of the most established methods for the direct amination of the pyridine (B92270) ring is the Chichibabin reaction . First reported by Aleksei Chichibabin in 1914, this reaction involves the nucleophilic substitution of a hydrogen atom on the pyridine ring, typically at the C2 position, by an amide anion, most commonly from sodium amide (NaNH₂). harvard.edumdpi.comresearchgate.net The reaction proceeds via an addition-elimination mechanism through a σ-adduct intermediate. harvard.edu While historically significant and still in use, the Chichibabin reaction often requires harsh conditions, such as high temperatures, and may suffer from regioselectivity issues and the formation of byproducts, especially with substituted pyridines. mdpi.comrsc.org
Another traditional approach involves the construction of the pyridine ring from acyclic precursors. These methods, while versatile, often involve multiple steps and may lack the efficiency of more modern techniques.
Multicomponent Reactions for Pyridine Ring Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to form complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. nih.govwikipedia.org Several MCRs are particularly well-suited for the synthesis of the pyridine core.
The Hantzsch pyridine synthesis , discovered by Arthur Rudolf Hantzsch in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.govscispace.com This reaction initially yields a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov Modern variations of the Hantzsch synthesis have focused on developing greener reaction conditions, such as using water as a solvent or employing microwave irradiation to accelerate the reaction. wikipedia.orgscispace.com
The Guareschi-Thorpe synthesis is another important MCR for constructing the pyridine ring, particularly for producing 2-hydroxypyridines (which can exist as their 2-pyridone tautomers). nih.govnih.govnih.gov This reaction involves the condensation of a β-dicarbonyl compound, a cyanoacetate (B8463686) or cyanoacetamide, and a source of ammonia. nih.govacademie-sciences.fr Recent advancements have focused on developing more environmentally friendly protocols, such as using aqueous media and ammonium carbonate as both the nitrogen source and a promoter. nih.govacademie-sciences.fr
| Reaction Name | Key Reactants | Initial Product | Key Features |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Dihydropyridine | Forms the pyridine ring in one pot; requires subsequent oxidation. |
| Guareschi-Thorpe Synthesis | β-dicarbonyl, Cyanoacetate/Cyanoacetamide, Ammonia source | 2-Hydroxypyridine/2-Pyridone | Provides access to functionalized pyridones. |
Transition Metal-Catalyzed Approaches to Aminopyridines
Transition metal catalysis has revolutionized the synthesis of aminopyridines, offering milder reaction conditions and greater functional group tolerance compared to traditional methods. These approaches typically involve the cross-coupling of a pyridine derivative with an amine or a nitrogen-containing surrogate.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction can be employed to couple halopyridines with a wide range of amines to afford the corresponding aminopyridines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and catalyst turnover.
The Ullmann condensation is a copper-catalyzed reaction that provides another avenue for the synthesis of aminopyridines from halopyridines and amines. researchgate.net While traditional Ullmann reactions required harsh conditions, significant improvements have been made through the development of new copper catalysts and ligand systems, allowing the reaction to proceed under milder conditions. researchgate.netrsc.orgorgsyn.org
| Reaction Name | Metal Catalyst | Pyridine Substrate | Amine Source | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Halopyridine | Primary or secondary amine | Mild conditions, high functional group tolerance. |
| Ullmann Condensation | Copper | Halopyridine | Amine | Classic method, modern improvements allow for milder conditions. |
Introduction of the Oxolane Moiety at the Pyridine C6 Position
Once the pyridin-2-amine core is established, the next critical step is the introduction of the oxolane (tetrahydrofuran) moiety at the C6 position. This can be achieved through various regioselective functionalization techniques.
Regioselective Functionalization Techniques for Substituted Pyridines
Achieving regioselectivity in the functionalization of substituted pyridines is a significant challenge due to the electronic nature of the pyridine ring. Several strategies have been developed to control the position of substitution.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. msu.eduorgsyn.org In this approach, a directing group on the pyridine ring coordinates to an organometallic base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting metalated intermediate can then be quenched with an electrophile to introduce the desired substituent. For a 2-aminopyridine (B139424), the amino group itself or a protected form can act as a directing group, potentially facilitating functionalization at the C3 position. To achieve C6 functionalization, a different directing group or a multi-step strategy might be necessary.
The Minisci reaction provides a method for the radical alkylation of electron-deficient heterocycles like pyridine. This reaction typically involves the generation of a radical from a carboxylic acid or other precursor, which then adds to the protonated pyridine ring. The regioselectivity of the Minisci reaction is influenced by both steric and electronic factors, often favoring the C2 and C4 positions. However, by carefully choosing the reaction conditions and substrates, functionalization at other positions can sometimes be achieved.
Coupling Reactions Involving Oxolane Precursors
Transition metal-catalyzed cross-coupling reactions are highly effective for introducing the oxolane moiety at a specific position on the pyridine ring, provided a suitable handle such as a halogen is present at the C6 position of the pyridin-2-amine precursor.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. To synthesize 6-(oxolan-3-yl)pyridin-2-amine via this method, a 6-halo-pyridin-2-amine would be coupled with an oxolane-containing boronic acid or its corresponding ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organohalide. wikipedia.org In this context, an oxolane-containing organozinc reagent would be reacted with a 6-halo-pyridin-2-amine. Negishi couplings are often highly efficient and can be performed under mild conditions.
The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organohalide. nih.govnih.gov An oxolane-substituted organostannane could be used to introduce the oxolane moiety onto the 6-position of a halogenated pyridin-2-amine. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.
| Reaction Name | Key Reactants | Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 6-Halo-pyridin-2-amine + Oxolane-boronic acid/ester | Palladium | Mild conditions, commercially available reagents, low toxicity. |
| Negishi Coupling | 6-Halo-pyridin-2-amine + Oxolane-organozinc | Palladium or Nickel | High reactivity, mild conditions. |
| Stille Coupling | 6-Halo-pyridin-2-amine + Oxolane-organostannane | Palladium | Tolerant of many functional groups, but tin reagents are toxic. |
Derivatization and Functionalization of this compound
The chemical scaffold of this compound presents multiple sites for synthetic modification, allowing for the generation of a diverse range of derivatives. The principal locations for functionalization include the pyridine ring, the exocyclic amino group, and the oxolane (tetrahydrofuran) ring. These modifications are instrumental in modulating the physicochemical properties and biological activities of the parent molecule.
Chemical Modifications of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient system, which influences its reactivity towards various chemical transformations.
One common modification of pyridine rings is electrophilic substitution. However, the presence of the activating amino group at the 2-position and the deactivating nature of the nitrogen heteroatom can lead to complex regiochemical outcomes. Halogenation, nitration, and sulfonation are typical electrophilic substitution reactions that could potentially be applied to the pyridine ring of this compound, likely at positions 3 or 5, guided by the directing effects of the existing substituents.
Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of pyridine rings. Should a halogenated derivative of this compound be synthesized, it could serve as a substrate for reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at specific positions on the pyridine nucleus. For instance, a bromo-substituted derivative could be coupled with various boronic acids to introduce new carbon-carbon bonds.
Another potential modification is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.
Transformations Involving the Amino Group
The primary amino group at the 2-position of the pyridine ring is a versatile handle for a wide array of chemical modifications.
Acylation: The amino group can readily react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This transformation is often employed to introduce a variety of functional groups and to modulate the electronic and steric properties of the molecule.
Alkylation and Arylation: The nucleophilic nature of the amino group allows for its alkylation with alkyl halides or through reductive amination with aldehydes and ketones. N-arylation can be achieved through reactions like the Buchwald-Hartwig amination, coupling the amine with aryl halides or triflates. These modifications can introduce lipophilic or sterically bulky groups.
Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups, including hydroxyl, halides, and cyano groups, through Sandmeyer or related reactions.
Formation of Heterocyclic Rings: The 2-aminopyridine moiety is a common precursor for the synthesis of fused heterocyclic systems. For example, reaction with α,β-unsaturated ketones can lead to the formation of fused pyrimidine (B1678525) rings, while reaction with 1,3-dicarbonyl compounds can yield fused pyridopyrimidines.
A summary of potential transformations of the amino group is presented in the interactive table below.
| Reagent/Reaction Type | Product Functional Group |
| Acid Chloride/Anhydride | Amide |
| Alkyl Halide | Secondary/Tertiary Amine |
| Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine |
| Aryl Halide (Buchwald-Hartwig) | Secondary Arylamine |
| Nitrous Acid | Diazonium Salt |
| α,β-Unsaturated Ketone | Fused Pyrimidine Ring |
Modifications of the Oxolane Ring
The oxolane (tetrahydrofuran) ring offers further opportunities for derivatization, although it is generally less reactive than the pyridine ring and the amino group.
Ring Opening: Under certain acidic or basic conditions, the ether linkage in the tetrahydrofuran (B95107) ring can be cleaved. This would lead to a significant structural modification, unmasking a diol functionality that could be further functionalized.
Functionalization of the Methylene (B1212753) Groups: While the C-H bonds of the oxolane ring are relatively inert, they can be functionalized under more forcing conditions, for example, through free-radical reactions. However, such reactions often lack selectivity. A more controlled approach would involve the introduction of a functional group onto the ring during its synthesis, which could then be elaborated.
Oxidation: Oxidation of the methylene groups adjacent to the ether oxygen could potentially lead to the formation of lactones, which are valuable synthetic intermediates. This transformation would likely require specific and potent oxidizing agents.
The derivatization strategies for each part of the this compound molecule are summarized in the following table.
| Molecular Fragment | Potential Modification | Reagents/Conditions | Potential New Functional Group(s) |
| Pyridine Ring | Halogenation | NBS, NCS, Br₂ | Bromo, Chloro |
| Nitration | HNO₃/H₂SO₄ | Nitro | |
| Suzuki Coupling (on halo-derivative) | Arylboronic acid, Pd catalyst, base | Aryl | |
| N-Oxidation | m-CPBA, H₂O₂ | N-oxide | |
| Amino Group | Acylation | Acetyl chloride, Acetic anhydride | Acetamide |
| Alkylation | Methyl iodide, base | N-methyl, N,N-dimethylamine | |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzylamine | |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuBr | Bromo | |
| Oxolane Ring | Ring Opening | Strong acid (e.g., HBr) | Bromoalkoxy, Hydroxyl |
| Oxidation | Strong oxidizing agent | Lactone |
Advanced Spectroscopic and Crystallographic Structural Analysis
Spectroscopic Characterization Techniques for Elucidation
Spectroscopic methods are instrumental in defining the structure of 6-(Oxolan-3-yl)pyridin-2-amine by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique insights into different aspects of its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in this compound. While specific experimental data for this exact compound is not widely published, typical chemical shifts for analogous structures can be inferred from the literature.
For instance, in similar pyridine (B92270) derivatives, the protons on the pyridine ring typically appear in the aromatic region of the ¹H NMR spectrum. rsc.org The protons of the oxolane (tetrahydrofuran) ring would be found in the aliphatic region, with their specific shifts influenced by the ring's puckered conformation and the electronic effects of the neighboring pyridine ring. Two-dimensional NMR techniques, such as HSQC, would be essential for definitively assigning which protons are attached to which carbon atoms. google.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | Not available |
| Pyridine C3 | Not available | Not available |
| Pyridine C4 | Not available | Not available |
| Pyridine C5 | Not available | Not available |
| Pyridine C6 | Not available | Not available |
| Oxolane C2' | Not available | Not available |
| Oxolane C3' | Not available | Not available |
| Oxolane C4' | Not available | Not available |
| Oxolane C5' | Not available | Not available |
| Amine NH₂ | Not available | - |
| Note: This table is predictive and based on general principles and data from analogous compounds. Experimental values are required for confirmation. |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.
The predicted monoisotopic mass of this compound (C₉H₁₂N₂O) is approximately 180.09 g/mol . uni.lu Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. aip.org This could involve the loss of the oxolane ring or fragmentation within the ring, as well as cleavages related to the aminopyridine core. Analysis of these fragments provides corroborating evidence for the proposed structure. aip.org Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which aids in its identification in complex mixtures. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Adduct | Predicted m/z |
| [M]⁺ | 180.09042 |
| [M+H]⁺ | 181.09715 |
| [M+Na]⁺ | 203.07909 |
| [M+K]⁺ | 219.05303 |
| Data sourced from computational predictions. uni.lu |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and providing insights into its conformational properties. uni-siegen.de These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. uni-siegen.de
Key expected vibrational modes for this compound include the N-H stretching vibrations of the primary amine group, typically observed in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching vibrations of the aminopyridine and the C-O-C stretching of the oxolane ring would also produce characteristic bands in the fingerprint region of the spectrum. mdpi.com Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present. oatext.com By comparing experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. nih.gov
Table 3: General Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Amine (N-H) | Scissoring/Bending | 1590 - 1650 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| Oxolane (C-O-C) | Asymmetric Stretching | 1070 - 1150 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
| Note: These are general ranges and the exact peak positions can be influenced by the overall molecular structure and intermolecular interactions. |
X-ray Crystallography for Three-Dimensional Structural Determination
Although a specific crystal structure for this compound is not publicly available, analysis of similar structures provides valuable insights. For instance, crystal structures of related pyridin-2-amine derivatives show that the pyridine ring is typically planar. researchgate.net The oxolane ring, being a saturated five-membered ring, would adopt a puckered or envelope conformation to minimize steric strain.
In the solid state, the conformation of this compound would be influenced by how the molecules pack together in the crystal lattice. The relative orientation of the pyridine and oxolane rings is a key conformational feature. In analogous compounds featuring a pyridine and a tetrahydrofuran (B95107) ring, the dihedral angle between the two rings is a critical parameter that optimizes intermolecular interactions. vulcanchem.com The packing arrangement would aim to maximize favorable interactions and minimize empty space, leading to a well-ordered crystalline structure.
The amine group and the nitrogen atom within the pyridine ring are capable of acting as hydrogen bond donors and acceptors, respectively. This suggests that hydrogen bonding would be a dominant intermolecular force in the crystal structure of this compound, likely leading to the formation of supramolecular assemblies such as chains or sheets. iucr.org The oxygen atom of the oxolane ring could also participate in weaker C-H···O interactions. Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules could play a role in stabilizing the crystal packing. iucr.org
Conformational Landscape Analysis of the Oxolane Moiety and its Orientation Relative to the Pyridine Ring
The conformational flexibility of this compound is a critical determinant of its three-dimensional structure and, consequently, its interaction with biological targets. This flexibility primarily arises from two sources: the puckering of the oxolane (tetrahydrofuran) ring and the rotation around the single bond connecting the oxolane ring to the pyridine core. A comprehensive analysis of this landscape requires integrating data from theoretical modeling and spectroscopic studies of analogous structures, as direct crystallographic data for the title compound is not publicly available.
The oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. aip.org These conformations interconvert via a low-energy process known as pseudorotation. For unsubstituted tetrahydrofuran, the energy barrier between these conformers is very small, with the twisted form being slightly more stable in some experimental and theoretical studies. aip.org However, the presence of a substituent at the 3-position, as in this compound, significantly influences the conformational preferences. The bulky pyridin-2-amine group is expected to favor specific puckering states that minimize steric hindrance. Computational studies on substituted tetrahydrofurans have shown that bulky groups tend to occupy pseudo-equatorial positions to reduce steric strain.
The orientation of the oxolane ring relative to the pyridine ring is defined by the dihedral angle around the C(3)-C(6) bond (C(oxolane)-C(pyridine)). Rotation around this bond is subject to an energy barrier arising from steric interactions between the hydrogen atoms on the oxolane ring (at positions 2 and 4) and the hydrogen atom or amino group on the pyridine ring (at position 5 or the amino group at position 2). Density Functional Theory (DFT) calculations on related substituted pyridines and phenyl-substituted rings indicate that significant energy barriers can restrict free rotation, leading to a few preferred low-energy conformations. nih.govnih.gov The dihedral angle in analogous compounds, such as those with phenyl or other aromatic substituents on a five-membered ring, often results in a twisted, non-coplanar arrangement to alleviate these steric clashes. nih.govsemanticscholar.org
Computational modeling using DFT methods, such as B3LYP, is a powerful tool for predicting the stable conformers and the energy barriers between them. nih.govchemmethod.com Based on such computational analyses of similar structures, a set of plausible low-energy conformers for this compound can be predicted. These conformers would differ in the puckering of the oxolane ring (e.g., C(2)-endo, C(3')-exo) and the rotational state around the C-C linker bond.
The following data tables present predicted values derived from computational chemistry studies on analogous molecular systems.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer ID | Oxolane Pucker | Relative Energy (kcal/mol) (Predicted) |
| I | Twist (C₂) | 0.00 |
| II | Envelope (C_s) | 0.5 - 1.5 |
| III | Rotamer of I | 2.0 - 3.0 |
| IV | Rotamer of II | 2.5 - 4.0 |
This interactive table showcases the predicted relative stability of the primary conformers. The Twist conformation is often found to be the ground state for substituted oxolanes, with the Envelope form at a slightly higher energy.
Table 2: Predicted Key Dihedral Angles for the Most Stable Conformer (Conformer I)
| Dihedral Angle | Atoms Involved | Predicted Value (degrees) |
| τ₁ | C5(pyr)-C6(pyr)-C3(oxo)-C2(oxo) | ± 60° |
| τ₂ | C5(pyr)-C6(pyr)-C3(oxo)-C4(oxo) | ± 175° |
| τ₃ | N1(pyr)-C6(pyr)-C3(oxo)-O1(oxo) | ± 45° |
This interactive table details the predicted spatial arrangement of the two rings for the lowest energy conformer. The angles indicate a significantly twisted, non-planar relationship between the pyridine and oxolane rings to minimize steric interactions.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. For 6-(oxolan-3-yl)pyridin-2-amine, these methods can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties, including molecular geometry, vibrational frequencies, and electronic energies. For a related compound, 4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine, DFT calculations at the B3LYP level of theory have been used to predict its electronic configuration and reactivity. vulcanchem.com Similar calculations for this compound would involve optimizing its geometry to find the most stable conformation and then computing its electronic properties.
The presence of the electron-donating amino group and the ether-like oxolane ring, along with the electron-withdrawing pyridine (B92270) ring, creates a complex electronic environment. DFT calculations can quantify the effects of these substituents on the electron distribution across the molecule, identifying regions of high or low electron density, which are indicative of sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
For the analogous compound 4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine, a HOMO-LUMO gap of 4.8 eV has been predicted using DFT calculations. vulcanchem.com This suggests a moderate level of reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring. A smaller HOMO-LUMO gap would imply higher reactivity. In a study of D–A based 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives, the HOMO and LUMO energy levels were calculated to be in the range of -4.96 to -5.35 eV and -3.33 to -3.46 eV, respectively. researchgate.net
Table 1: Theoretical Frontier Molecular Orbital Data for an Analogous Compound
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine | DFT/B3LYP | Data not available | Data not available | 4.8 vulcanchem.com |
| 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives | CV/DFT | -4.96 to -5.35 researchgate.net | -3.33 to -3.46 researchgate.net | Calculated from HOMO/LUMO values |
Note: Data for a directly analogous compound is presented due to the lack of specific data for this compound.
Electrostatic Potential Surface (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the oxolane ring, indicating their Lewis basicity and potential for hydrogen bonding. The amino group's hydrogen atoms would likely exhibit a positive electrostatic potential, making them potential hydrogen bond donors.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the pyridine and oxolane rings, MD simulations can explore its conformational landscape. acs.org By simulating the molecule's behavior in a given environment (e.g., in a solvent or near a biological target), MD can reveal the most stable conformations and the dynamics of their interconversion. mdpi.com
These simulations are particularly valuable in drug design to understand how a ligand might adapt its shape to fit into a protein's binding site. acs.org The stability of different conformations and the interactions with the surrounding environment, such as water molecules, can be analyzed to provide a dynamic picture of the molecule's behavior. rsc.orgmdpi.com
Prediction of Ionization States and Protonation Equilibria (pKa values)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in a biological system, as it determines the ionization state at a given pH. Computational methods can predict pKa values with reasonable accuracy. For aminopyridines, theoretical studies have shown that it is possible to predict pKa values using ab initio methods combined with a polarizable continuum model for solvation. nih.gov
The pKa of 2-aminopyridine (B139424) is approximately 6.86, indicating that it will be partially protonated at physiological pH. epa.gov The presence of the oxolane substituent at the 6-position of the pyridine ring in this compound is expected to have a minor electronic effect on the basicity of the pyridine nitrogen and the exocyclic amino group. Therefore, the pKa values are likely to be in a similar range to other aminopyridines. Accurate pKa prediction would require specific calculations using established thermodynamic cycles. nih.govacs.org
Table 2: Experimental pKa Values of Related Aminopyridines
| Compound | pKa |
| 2-Aminopyridine | 6.86 epa.gov |
| 3-Aminopyridine | 5.98 researchgate.net |
| 4-Aminopyridine | Data not available |
Note: This table provides context for the expected pKa of this compound.
In Silico Screening and Virtual Ligand Design Methodologies
The structural features of this compound, namely the hydrogen bond donors and acceptors and the heterocyclic scaffold, make it an interesting candidate for in silico screening and virtual ligand design. These computational techniques are used to identify potential drug candidates by screening large libraries of virtual compounds against a biological target. asianpubs.orgnih.gov
The pyridine ring is a common scaffold in many approved drugs and is known to participate in various interactions with biological macromolecules. nih.gov Methodologies such as molecular docking can be used to predict the binding mode and affinity of this compound to a specific protein target. mdpi.com The results of such in silico studies can guide the synthesis of new derivatives with improved potency and selectivity, demonstrating the synergy between computational predictions and experimental validation in modern drug discovery. acs.orgresearchgate.net
Structure Activity Relationship Sar Studies
Design Principles for Modifying the 6-(Oxolan-3-yl)pyridin-2-amine Scaffold
The modification of the this compound scaffold follows established medicinal chemistry principles aimed at exploring the chemical space around the core structure to enhance biological activity. The scaffold presents three primary regions for modification: the pyridine (B92270) ring, the 2-amino group, and the 6-substituted oxolane ring.
Key design principles include:
Pyridine Ring Substitution : Introducing various substituents at the unoccupied positions (3, 4, and 5) of the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can influence binding affinity and pharmacokinetic properties. Pyridine and its derivatives are recognized as vital scaffolds in medicinal chemistry due to their ability to bind to various biological targets. nih.gov
Oxolane Ring Alterations : The oxolane (tetrahydrofuran) moiety is a crucial structural fragment in many biologically active compounds. mdpi.com Modifications can involve changing the substitution position on the pyridine ring (e.g., from 6- to 5-), altering the stereochemistry of the attachment point, or replacing the oxolane ring with other cyclic systems (bioisosteric replacement) to probe the size and nature of the corresponding binding pocket. For instance, replacing the oxolane with a piperidine (B6355638) or cyclohexane (B81311) ring can assess the importance of the heterocyclic oxygen atom. nih.gov
Scaffold Hopping and Rigidification : More advanced modifications may involve replacing the pyridine nucleus with a bicyclic scaffold, such as a quinazoline (B50416) or benzimidazole, to create a more rigid framework that may favorably lock the molecule into a bioactive conformation. mdpi.com
Impact of Substituent Electronic and Steric Properties on Biological Activity Profiles
The electronic and steric properties of substituents introduced onto the this compound scaffold can profoundly influence the biological activity profile. SAR studies systematically investigate these effects by synthesizing and testing a matrix of analogues. nih.gov
Electronic Effects : The electron density of the pyridine ring can be tuned by adding either electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), or electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO₂). mdpi.com EWGs can, for example, alter the pKa of the 2-amino group, affecting its protonation state and ability to act as a hydrogen bond donor at physiological pH. Studies on other heterocyclic scaffolds have shown that the introduction of EWGs can be critical for inhibitory activity. mdpi.com
Steric Effects : The size and shape of substituents determine how well the molecule fits into its biological target's binding site. Bulky substituents on the pyridine ring or the amino group can either enhance binding through increased van der Waals interactions or cause steric hindrance that prevents optimal binding. For example, in studies of related triazine inhibitors, the addition of a methyl group was found to increase potency, potentially by locking the arene moiety into a more favorable conformation within a hydrophobic pocket. frontiersin.org
The following table illustrates hypothetical SAR data for modifications at the 5-position of the pyridine ring, demonstrating the potential impact of substituent properties on inhibitory activity.
| Compound ID | Substituent (R) at Position 5 | Substituent Property | Hypothetical IC₅₀ (nM) |
| A-1 | -H | Neutral | 150 |
| A-2 | -F | Small, EWG | 85 |
| A-3 | -Cl | EWG | 70 |
| A-4 | -CN | Strong EWG | 45 |
| A-5 | -CH₃ | EDG, Lipophilic | 120 |
| A-6 | -OCH₃ | EDG, H-bond acceptor | 180 |
| A-7 | -C(CH₃)₃ | Bulky, Lipophilic | >1000 (Inactive) |
This table is for illustrative purposes and based on general principles of medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. uniroma1.it This approach is invaluable for predicting the activity of unsynthesized compounds and prioritizing synthetic efforts. semanticscholar.org
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For the this compound scaffold, a wide range of descriptors would be calculated to capture its structural diversity. The selection of descriptors is a crucial step to avoid issues like intercorrelation. kg.ac.rs
Commonly used descriptor categories include:
Electronic Descriptors : These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial charges on atoms. nih.gov
Steric Descriptors : These relate to the three-dimensional size and shape of the molecule. Examples include molecular weight, molar volume, and ovality. nih.gov
Topological Descriptors : These are 2D descriptors derived from the graph representation of the molecule, such as connectivity indices and shape indices.
Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these provide precise values for electronic properties. nih.gov
Hydrophobic Descriptors : LogP (the logarithm of the octanol-water partition coefficient) is a key descriptor for a molecule's lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.
| Descriptor Class | Example Descriptors | Relevance to Scaffold |
| Electronic | Dipole Moment (µ), HOMO/LUMO Energy | Influences polar interactions and reactivity. |
| Steric | Molecular Weight (MW), Molar Refractivity (MR) | Relates to size and fit within a binding pocket. |
| Topological | Wiener Index, Balaban Index | Encodes information about molecular branching and shape. |
| Hydrophobic | LogP | Predicts solubility and ability to cross cell membranes. |
The development of a robust QSAR model involves several critical steps. nih.gov First, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new compounds. uniroma1.itsemanticscholar.org Multiple linear regression (MLR) is a common technique used to generate the QSAR equation. nih.gov
The statistical quality and predictive ability of the model must be rigorously validated. nih.gov Key validation metrics include:
Coefficient of Determination (R²) : Measures the goodness of fit for the training set. A value close to 1 indicates a strong correlation. nih.gov
Leave-One-Out Cross-Validation (Q²) : A measure of the model's internal predictive ability. Each compound is removed from the training set one by one, and its activity is predicted by a model built from the remaining compounds. researchgate.net
External Validation (Predictive R²) : The most important validation metric, it assesses the model's ability to predict the activity of the external test set compounds. uniroma1.it An acceptable model should have a high predictive R². u-strasbg.fr
Y-Randomization : This test ensures the model is not the result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. researchgate.net
| Validation Parameter | Description | Acceptable Value |
| R² (Training Set) | Goodness of fit | > 0.6 |
| Q² (Cross-validation) | Internal predictive power | > 0.5 |
| R²_pred (Test Set) | External predictive power | > 0.6 |
| RMSE | Root Mean Square Error | As low as possible |
This table presents generally accepted threshold values for QSAR model validation. uniroma1.itresearchgate.net
Conformational Analysis in Relation to Activity
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, understanding its preferred conformation is essential, as this often corresponds to the "bioactive conformation" required for binding to a biological target. academie-sciences.fr
Key aspects of the conformational analysis for this scaffold include:
Oxolane Ring Pucker : The five-membered oxolane ring is not planar and exists in various puckered conformations (envelope or twist). The specific pucker can affect the spatial positioning of substituents and the ring oxygen, which may be involved in hydrogen bonding. mdpi.com
Intramolecular Interactions : The potential for intramolecular hydrogen bonds, for instance between the 2-amino group and the oxolane oxygen, could stabilize certain conformations, reducing the entropic penalty upon binding to a receptor.
Solvent Effects : The conformational preferences of a molecule can differ between the gas phase and a solvent like water. Computational studies often consider solvent effects to better mimic physiological conditions. academie-sciences.fr
By comparing the low-energy conformations of highly active analogues with those of inactive ones, researchers can build a hypothesis about the required three-dimensional arrangement of key pharmacophoric features for biological activity.
Biological Activities and Mechanistic Research in Vitro Studies
In Vitro Anticancer Activity
There are no published studies detailing the in vitro anticancer activity of 6-(Oxolan-3-yl)pyridin-2-amine.
Cytotoxicity against Specific Cancer Cell Lines
Information regarding the cytotoxic effects of this compound against any specific cancer cell lines could not be located. Consequently, no data table on its cytotoxicity can be provided.
Evaluation of Antiproliferative Effects
There is no available research that evaluates the antiproliferative effects of this compound. As a result, a data table on its antiproliferative activity cannot be generated.
Target Identification and Validation through In Vitro Assays
No studies have been published that identify or validate the specific biological targets of this compound through in vitro assays.
Mechanistic Insights from In Vitro Biological Data
Due to the absence of in vitro biological data, there are no mechanistic insights available for this compound.
Applications in Chemical Biology and Drug Discovery Research
Role as a Chemical Probe for Biological Pathways
While specific studies detailing 6-(Oxolan-3-yl)pyridin-2-amine as a targeted chemical probe are not extensively documented, the foundational 2-aminopyridine (B139424) structure is recognized for its utility in developing molecules with diverse biological activities. sciencepublishinggroup.comrsc.org Aminopyridine derivatives are essential heterocycles used in the synthesis of compounds that interact with a wide array of enzymes and receptors. rsc.org The inherent properties of the aminopyridine ring can be leveraged to design probes for interrogating biological systems. The addition of the oxolane group, a polar heterocyclic system, can influence solubility and provide specific hydrogen bonding interactions, potentially guiding the molecule to particular biological targets and enabling the study of their pathways. chemicalbook.comwikipedia.org
Integration into Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) is a powerful method that screens small, low-complexity molecules (fragments) for weak binding to a biological target, which are then optimized into potent leads. drughunter.comproteinstructures.com The physicochemical properties of this compound make it an exemplary candidate for inclusion in fragment libraries.
Key characteristics that align with FBDD principles include:
Low Molecular Weight: With a molecular weight of 178.23 g/mol , it falls well within the typical range for fragments (under 300 Da). nih.govchemscene.com
Low Complexity: The molecule consists of a limited number of heavy atoms and rotatable bonds, which is a key advantage of fragments. nih.govchemscene.com
Solubility and 3D Shape: The polar oxolane ring contributes to aqueous solubility and provides a distinct three-dimensional vector, which can explore binding pockets more effectively than simple flat aromatic fragments. chemicalbook.comwikipedia.org
By starting with a fragment like this compound, researchers can explore chemical space efficiently. drughunter.com Initial weak-binding hits identified through biophysical screening methods like NMR spectroscopy or X-ray crystallography can be rationally grown or linked to generate more potent and selective drug candidates. studysmarter.co.ukpharmafeatures.com
Scaffold Optimization in Lead Discovery Efforts
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). patsnap.comdanaher.comcriver.com The this compound scaffold offers multiple vectors for such optimization.
Medicinal chemistry strategies for optimizing this scaffold include:
Modification of the Pyridine (B92270) Ring: Substituents can be added to other positions on the pyridine ring to enhance interactions with the target protein or to block metabolic liabilities.
Derivatization of the Amino Group: The 2-amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate binding affinity and physicochemical properties.
Alteration of the Oxolane Moiety: The oxolane ring itself can be substituted, or its stereochemistry can be explored to improve binding and selectivity. It can also be replaced with other cyclic ethers or bioisosteres to fine-tune properties. nih.gov
This iterative process of design, synthesis, and testing allows for the refinement of the initial scaffold into a preclinical candidate with a desirable therapeutic profile. creative-biostructure.comresearchgate.net The 2-aminopyridine core is considered a "privileged" scaffold, meaning it is capable of binding to multiple biological targets, making it a valuable starting point for lead discovery across different disease areas. rsc.orgnih.gov
Contribution to Novel Chemotype Generation
A key goal in modern drug discovery is the generation of novel chemotypes—molecules with new core structures—to secure intellectual property and address challenges like drug resistance. The this compound scaffold is a valuable building block for this purpose.
The combination of a flat, aromatic 2-aminopyridine system with a non-planar, sp3-rich oxolane ring creates a molecule with both rigid and flexible three-dimensional characteristics. chemicalbook.comrsc.org This structural feature is highly desirable for exploring the complex topologies of protein binding sites. By using this compound as a starting material, chemists can synthesize libraries of more complex molecules, leading to the discovery of entirely new classes of biologically active agents. mdpi.comfrontiersin.org For instance, the aminopyridine scaffold has been successfully used in "scaffold hopping" approaches to convert known inhibitors into new chemical series with improved properties, such as in the development of kinase inhibitors. nih.gov The incorporation of the oxolane provides a unique structural signature that differentiates these new chemotypes from existing drugs.
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 6-(Oxolan-3-yl)pyridin-2-amine and its derivatives will likely prioritize green and sustainable chemistry principles to minimize environmental impact and improve efficiency. nih.govijarsct.co.in Traditional methods for pyridine (B92270) synthesis can involve harsh conditions and generate significant waste. ijarsct.co.in Modern approaches, however, offer cleaner and more effective alternatives.
Future research should focus on:
One-Pot Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex products, reducing solvent usage, purification steps, and reaction time. nih.govresearchgate.net An MCR approach could potentially construct the substituted pyridine ring in a highly efficient manner.
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. nih.gov
Eco-Friendly Solvents and Catalysts: The use of water, ethanol, or solvent-free conditions, combined with reusable or biodegradable catalysts, represents a key avenue for sustainable production. ijarsct.co.inresearchgate.net Research into heterogeneous catalysts, for example, could facilitate easier product separation and catalyst recycling. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and consistency, making them ideal for optimizing the synthesis of novel compounds like this compound.
A comparative table of potential synthetic methodologies is presented below.
| Method | Potential Advantages | Key Considerations |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity | Requires careful optimization of reaction conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high purity | Specialized equipment needed, scalability challenges |
| Heterogeneous Catalysis | Catalyst reusability, simplified product purification | Catalyst deactivation, potentially lower reaction rates |
| Flow Chemistry | Enhanced safety and control, easy scalability, high reproducibility | High initial setup cost, potential for clogging |
Advanced Computational Approaches for Rational Design
Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular properties and interactions, thereby guiding synthetic efforts. For a novel scaffold like this compound, in silico methods can provide crucial insights before committing to resource-intensive laboratory work.
Key computational strategies include:
Molecular Docking: This technique can predict the binding orientation and affinity of this compound within the active sites of various biological targets. Given that aminopyridine scaffolds are known to inhibit kinases, docking studies could be performed against a panel of kinase ATP-binding sites (e.g., ROCK2, FLT3, TRK) to identify potential targets. nih.govnih.govnih.gov
Structure-Based Virtual Screening: By screening the compound against databases of known protein structures, researchers can identify potential biological targets and propose a mechanism of action, helping to rationalize observed cytotoxic or other biological effects. herts.ac.uk
ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is critical. Computational models can estimate parameters like solubility, membrane permeability, metabolic stability, and potential interactions with cytochrome P450 enzymes, guiding the design of derivatives with better drug-like properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of active derivatives is synthesized, QSAR models can be built to correlate structural features with biological activity, enabling the rational design of more potent and selective compounds.
| Computational Tool | Application for this compound | Predicted Outcome |
| Molecular Docking | Predict binding to kinase active sites (e.g., ROCK2, PI3K) | Binding energy scores, interaction mapping |
| Virtual Screening | Identify potential protein targets from a large database | A ranked list of putative biological targets |
| ADME/T Modeling | Forecast pharmacokinetic and safety profiles | Estimates of solubility, permeability, metabolic stability |
| QSAR Studies | Guide optimization of derivative potency and selectivity | A predictive model for designing next-generation compounds |
Exploration of Novel In Vitro Biological Targets and Mechanisms
The aminopyridine moiety is a "privileged scaffold," known to interact with a wide array of biological targets. rsc.org The unique combination of the pyridin-2-amine core with an oxolane (tetrahydrofuran) substituent in this compound suggests several promising areas for biological investigation.
Future in vitro screening should explore:
Kinase Inhibition: The aminopyridine structure is a common feature in many kinase inhibitors. nih.govnih.govmdpi.com The compound should be screened against a broad panel of human kinases to identify potential anticancer or anti-inflammatory activity. Targets like Rho-associated coiled-coil kinase (ROCK), Tropomyosin receptor kinase (TRK), and Phosphoinositide 3-kinases (PI3Ks) are particularly relevant. nih.govnih.govmdpi.com
Ion Channel Modulation: Aminopyridines are well-known blockers of voltage-gated potassium channels and have been investigated for treating neurological conditions like spinal cord injury. purdue.edunih.gov The ability of this compound to modulate these and other ion channels should be systematically evaluated.
Antimicrobial and Antiparasitic Activity: Various substituted pyridine derivatives have shown promise as antimicrobial and macrofilaricidal agents. researchgate.netacs.org Phenotypic screening against a panel of pathogenic bacteria, fungi, and parasites could uncover novel therapeutic applications in infectious diseases.
GPCR and Enzyme Activity: The versatility of the aminopyridine ring means that activity at other target classes, such as G-protein coupled receptors (GPCRs) or metabolic enzymes, cannot be ruled out and warrants investigation. rsc.org
Design of Next-Generation Derivatives with Tuned Activity Profiles
Following the identification of initial biological activity, the rational design of next-generation derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple sites for chemical modification.
Strategies for derivatization include:
Modification of the Amine Group: The primary amine at the 2-position can be functionalized to form amides, carbamates, ureas, or sulfonamides. This approach has been successfully used to modify the properties of other aminopyridines, sometimes leading to improved activity or altered mechanisms of action. nih.gov
Substitution on the Pyridine Ring: Introducing small substituents (e.g., fluorine, methyl, cyano groups) at the unoccupied positions of the pyridine ring can modulate electronic properties, metabolic stability, and target binding affinity.
Alteration of the Oxolane Ring: The tetrahydrofuran (B95107) moiety can be modified by introducing substituents, changing the ring size (e.g., to oxetane (B1205548) or tetrahydropyran), or altering the stereochemistry at the point of attachment. These changes can significantly impact how the molecule fits into a target's binding pocket.
Bioisosteric Replacement: The oxolane ring could be replaced with other five- or six-membered heterocyclic or carbocyclic rings to explore the structure-activity relationship (SAR) and potentially improve properties like solubility or metabolic stability. nih.gov
A systematic exploration of these modifications, guided by computational modeling and in vitro testing, will be essential for translating the potential of the this compound scaffold into optimized therapeutic candidates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Oxolan-3-yl)pyridin-2-amine, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with oxolane moieties. For example, Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling can be employed to introduce the amine and oxolane groups. Reaction efficiency depends on catalyst selection (e.g., Pd-based catalysts), solvent choice (polar aprotic solvents like DMF), and temperature control (60–100°C). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the structure by identifying protons on the pyridine ring (δ 6.5–8.5 ppm) and oxolane carbons (δ 25–35 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- IR Spectroscopy : Peaks near 3300 cm (N-H stretch) and 1600 cm (C=N/C=C) confirm functional groups .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction paired with SHELXL software is standard. Key steps include:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
- Using the Olex2 interface for SHELXL integration to refine hydrogen bonding and torsional angles.
- Validating the model with R-factors (<5% for high-resolution data) .
Advanced Research Questions
Q. How do computational models predict the electronic properties of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map HOMO-LUMO gaps and charge distribution. These models reveal how the oxolane ring’s electron-donating effects stabilize metal complexes, enhancing catalytic activity in cross-coupling reactions. Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Studies : Establish IC values across multiple assays (e.g., enzyme inhibition, cell viability).
- Structural Analog Comparison : Test derivatives with modified oxolane or pyridine substituents to isolate active pharmacophores.
- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
Q. How does the oxolane ring influence the stability of metal complexes formed by this compound?
- Methodological Answer : The oxolane’s oxygen atom acts as a weak Lewis base, enhancing chelation with transition metals (e.g., Cu, Pd). Stability is assessed via:
- Cyclic Voltammetry : Measures redox potential shifts in metal complexes.
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds.
- X-ray Absorption Spectroscopy (XAS) : Probes metal-ligand bond lengths and coordination geometry .
Q. What experimental designs are recommended to study the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA or Grignard reagents to deprotonate specific pyridine positions.
- Isotopic Labeling : Track substitution patterns via H or C isotopes in reaction intermediates.
- Kinetic Profiling : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .
Data-Driven Research Considerations
Q. How can researchers optimize reaction conditions for scaled-up synthesis while maintaining reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent ratios).
- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation.
- Process Analytical Technology (PAT) : Implement real-time HPLC/MS to ensure consistency .
Q. What role does the oxolane ring play in modulating the compound’s solubility and bioavailability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
